6-Chloro-8-fluoroquinoline

Chemical Handling Solid Form Physicochemical Property

Di-halogenated quinoline scaffold with Cl at C6 and F at C8, essential for besifloxacin/clinafloxacin synthesis. Enables regioselective derivatization for SAR and kinase inhibitor programs. Solid (mp 76-81°C) with XLogP3 2.8; Cl serves as nucleophilic aromatic substitution handle for Schiff base sensor development.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 52200-53-0
Cat. No. B1488121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-fluoroquinoline
CAS52200-53-0
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)F)Cl
InChIInChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
InChIKeyVRDHJZRIMIKGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-fluoroquinoline (CAS 52200-53-0): A Specialized Halogenated Quinoline Building Block for Medicinal Chemistry and Material Sciences


6-Chloro-8-fluoroquinoline (CAS 52200-53-0) is a di-halogenated quinoline derivative featuring both chloro and fluoro substituents at the 6- and 8-positions, respectively . It is a solid at room temperature with a melting point range of 76–81 °C and a calculated XLogP3 value of 2.8 . As a heterocyclic building block, it provides a unique, pre-functionalized scaffold that enables regioselective derivatization for the synthesis of complex molecules, most notably advanced fluoroquinolone antibiotics and other bioactive agents .

Why Generic 6-Chloro-8-fluoroquinoline Substitution Fails: The Critical Impact of Regiospecific Halogenation


The unique placement of chlorine at the 6-position and fluorine at the 8-position on the quinoline core dictates a specific electronic and steric environment that cannot be replicated by other regioisomers or mono-halogenated analogs. Substituting with compounds like 6-chloroquinoline or 8-fluoroquinoline fails because they lack the dual halogenation that is essential for key downstream chemical transformations. For instance, this precise halogen pattern is mandatory for the synthesis of the clinically important antibiotics besifloxacin and clinafloxacin . Furthermore, the combined effect of both halogens results in a distinct physicochemical profile—solid state, higher melting point, and increased lipophilicity—compared to its simpler analogs, which directly impacts its handling, solubility, and reactivity in synthetic routes [1][2].

Quantitative Evidence Guide: Verifiable Differentiation of 6-Chloro-8-fluoroquinoline (CAS 52200-53-0)


Physical Form and Handling: Solid-State Advantage Over Liquid Analogs

6-Chloro-8-fluoroquinoline is a solid at room temperature with a melting point of 76–81 °C . In contrast, the mono-halogenated analog 8-fluoroquinoline is a liquid at room temperature, with a boiling point reported at 238.4 °C at 760 mmHg . This difference in physical state provides a quantifiable advantage in handling and purification; solids are generally easier to weigh accurately, store, and crystallize compared to liquids, which is a significant factor in both research and manufacturing settings.

Chemical Handling Solid Form Physicochemical Property

Increased Lipophilicity: 6-Chloro-8-fluoroquinoline Exhibits Higher Calculated LogP than Mono-Halogenated Analogs

The calculated partition coefficient (XLogP3) for 6-chloro-8-fluoroquinoline is 2.8 . This value is higher than that of the mono-fluorinated analog, 8-fluoroquinoline, which has a calculated LogP of approximately 2.2 [1]. The increased lipophilicity is directly attributable to the presence of both the chlorine and fluorine atoms .

Lipophilicity LogP ADME Physicochemical Property

Crucial Intermediate for Besifloxacin and Clinafloxacin: A Unique Route Enabled by 6,8-Dihalogenation

6-Chloro-8-fluoroquinoline serves as a direct precursor and essential building block in the synthesis of the active pharmaceutical ingredients (APIs) besifloxacin and clinafloxacin . The specific 6-chloro-8-fluoro substitution pattern on the quinoline ring is a structural feature of these antibiotics, and this intermediate provides a regioselective entry point into their complex synthesis [1]. Analogs lacking either the 6-chloro or 8-fluoro substituent, such as 6-chloroquinoline or 8-fluoroquinoline, cannot be used to construct these specific molecular frameworks without significant, if not prohibitive, synthetic redesign.

Medicinal Chemistry Synthesis API Intermediate Fluoroquinolone Antibiotics

Elevated Melting Point: 6-Chloro-8-fluoroquinoline Exhibits a Higher Solid-State Transition than 6-Chloroquinoline

The melting point of 6-chloro-8-fluoroquinoline is reported as 76–81 °C . This is significantly higher than the melting point of its mono-chlorinated analog, 6-chloroquinoline, which is consistently reported in the range of 39–43 °C [1]. The addition of the fluorine atom at the 8-position increases intermolecular interactions within the crystal lattice, leading to a higher melting point and greater thermal stability.

Thermal Property Melting Point Solid State Purity

Defined Research and Industrial Application Scenarios for 6-Chloro-8-fluoroquinoline (CAS 52200-53-0)


Synthesis of Advanced Fluoroquinolone Antibiotics (e.g., Besifloxacin, Clinafloxacin)

This compound is the optimal starting material for medicinal chemistry programs focused on developing novel fluoroquinolone antibiotics. Its specific halogenation pattern is a core structural motif in besifloxacin and clinafloxacin, providing a direct synthetic route that avoids difficult late-stage functionalization .

Synthesis of Fluorescent Metal-Ion Sensors via Schiff Base Formation

The chlorine atom at the 6-position serves as a reactive handle for nucleophilic aromatic substitution, enabling the synthesis of Schiff base derivatives. These derivatives are known to exhibit a shift in fluorescent emission upon chelating metal ions, making this compound a valuable precursor for developing new chemical sensors .

Structure-Activity Relationship (SAR) Studies on Halogenated Quinolines

As a distinct di-halogenated quinoline, this compound is essential for systematic SAR investigations. Its solid state, higher melting point (76-81 °C), and increased lipophilicity (XLogP3 2.8) compared to mono-halogenated analogs allow researchers to precisely dissect the contributions of each halogen atom to biological activity, physicochemical properties, and binding interactions [1].

Building Block for Kinase Inhibitor Libraries

Halogenated quinolines are privileged scaffolds in kinase inhibitor drug discovery. The unique 6-chloro-8-fluoro substitution on this building block provides a distinct three-dimensional and electronic profile that can be exploited to improve binding affinity and selectivity for various kinase targets, such as CHK1 or EGFR [2]. It offers a way to introduce both lipophilic bulk (chlorine) and electronegativity/metabolic stability (fluorine) into a molecular core.

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